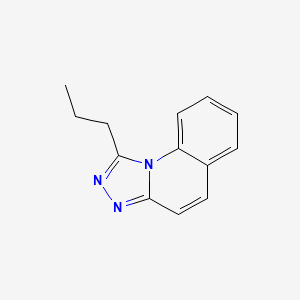

1-PROPYL-S-TRIAZOLO(4,3-a)QUINOLINE

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-propyl-[1,2,4]triazolo[4,3-a]quinoline |

InChI |

InChI=1S/C13H13N3/c1-2-5-12-14-15-13-9-8-10-6-3-4-7-11(10)16(12)13/h3-4,6-9H,2,5H2,1H3 |

InChI Key |

GJIRTGKKCNFZTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Iii. Structural Characterization and Spectroscopic Analysis of 1 Propyl S Triazolo 4,3 a Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the study of s-triazolo(4,3-a)quinoline derivatives, ¹H NMR spectra reveal characteristic signals for the protons of the fused ring system and its substituents. For instance, in a series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines, the proton at position 1 of the triazole ring (H-1) typically appears as a sharp singlet at a downfield chemical shift, often around δ 8.69 ppm. ualberta.ca The protons on the dihydroquinoline moiety present as multiplets; for example, the CH₂ group at position 4 often appears as a multiplet around δ 3.45 ppm, while the CH proton at position 5 is observed as a triplet further downfield, for example at δ 4.34 ppm. ualberta.ca Protons of the aromatic rings of the quinoline (B57606) and any phenyl substituents display complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). ualberta.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For s-triazolo(4,3-a)quinoline derivatives, the carbon atoms of the heterocyclic rings and the substituent groups resonate at characteristic chemical shifts. For example, in 5-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, the carbons of the dihydroquinoline and triazole core appear across a wide range, with aliphatic carbons (CH₂ and CH) resonating at δ 28.54 and 42.03 ppm, respectively, while the aromatic and heterocyclic carbons are found between δ 116.81 and 149.76 ppm. ualberta.ca The methyl group of the tolyl substituent shows a characteristic signal at approximately δ 21.02 ppm. ualberta.ca The structures of these compounds are routinely confirmed by the combination of ¹H and ¹³C NMR data. ualberta.canih.govfrontiersin.org

Table 1: Representative ¹H and ¹³C NMR Data for a 5-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline Derivative Data for 5-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline in CDCl₃. ualberta.ca

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| H-1 (triazole) | 8.69 (s, 1H) | 139.28 (C-1) |

| CH (dihydroquinoline) | 4.34 (t, 1H) | 42.03 |

| CH₂ (dihydroquinoline) | 3.47 (m, 2H) | 28.54 |

| CH₃ (tolyl) | 2.34 (s, 3H) | 21.02 |

| Aromatic H | 7.01-7.49 (m, 8H) | 116.81-137.47, 149.76 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the analysis of s-triazolo(4,3-a)quinoline derivatives, IR spectra can confirm the presence of the aromatic C-H, C=C, and C=N bonds that constitute the heterocyclic core.

For related quinoline derivatives, characteristic stretching vibrations for aromatic C-H bonds are typically observed above 3000 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations within the fused aromatic rings usually appear in the 1600-1450 cm⁻¹ region. mdpi.comresearchgate.net If the molecule contains other functional groups, such as a carbonyl group (C=O) in triazolone analogues or an amino group (N-H), these will give rise to strong, characteristic absorption bands. For example, a C=O stretch in a related quinolone derivative would be expected around 1700 cm⁻¹, while N-H stretching vibrations typically appear as a broad band in the 3500-3200 cm⁻¹ region. ualberta.ca

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can also offer insights into its structure through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and empirical formula of a molecule.

For derivatives of s-triazolo(4,3-a)quinoline, mass spectrometry is used to confirm the molecular weight of the synthesized compounds. ualberta.canih.govfrontiersin.org Often, Electrospray Ionization (ESI) is used, which typically results in the observation of the protonated molecule [M+H]⁺. For example, the ESI-MS spectrum of 5-(4-methylphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline shows a prominent ion at m/z 262, corresponding to its [M+H]⁺ ion. ualberta.ca Similarly, the 4-methoxy and 4-fluoro substituted analogues show their respective [M+H]⁺ ions at m/z 278 and 266. ualberta.ca

HRMS is employed to verify the elemental composition. For a related triazolo-azepino-quinoline derivative, C₂₇H₂₃N₅, the calculated m/z for the [M+H]⁺ ion was 418.2032, while the experimentally found value was 418.2021, confirming the proposed formula. rsc.org This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: MS Data for Selected 5-Aryl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline Derivatives Data from ESI-MS analysis. ualberta.ca

| Compound | Substituent | Molecular Formula | Calculated Mass (M) | Observed [M+H]⁺ (m/z) |

| 3a | Phenyl | C₁₆H₁₃N₃ | 247.30 | 248 |

| 3d | 4-Methylphenyl | C₁₇H₁₅N₃ | 261.33 | 262 |

| 3c | 4-Methoxyphenyl | C₁₇H₁₅N₃O | 277.32 | 278 |

X-ray Crystallography for Definitive Molecular Structure Confirmation

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

For the broader class of triazolo-quinoline and related fused heterocyclic systems, X-ray crystallography has been used to confirm their structures. For example, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative confirmed that the triazole and indole (B1671886) rings were twisted relative to each other. mdpi.com In another study on 1,2,4-triazolo[4,3-a]pyridin-3-amine, a related heterocyclic system, X-ray diffraction showed that the compound crystallizes in the monoclinic space group P2₁/n, and revealed the presence of intermolecular hydrogen bonds linking molecules in the crystal lattice. nih.gov Such detailed structural information is invaluable for understanding the solid-state packing and intermolecular interactions that can influence the physical properties of the compound. Although a specific crystal structure for 1-propyl-s-triazolo(4,3-a)quinoline is not available, analysis of related structures provides a strong basis for understanding its likely molecular geometry. mdpi.comresearchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula of the substance, which can then be compared to the theoretical composition based on the proposed molecular formula. It serves as a crucial check for purity and composition.

For newly synthesized s-triazolo(4,3-a)quinoline derivatives, elemental analysis is a standard characterization method. ualberta.canih.govnih.gov For instance, for 5-(4-methylphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (C₁₇H₁₅N₃), the calculated elemental composition is C, 78.13%; H, 5.79%; N, 16.08%. The experimentally found values were C, 77.88%; H, 5.95%; N, 15.86%, which are in close agreement with the calculated percentages, thereby supporting the assigned structure. ualberta.ca Similarly, for the oxygen-containing analogue, 5-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-one (C₁₆H₁₃N₃O), the calculated values were C, 72.99%; H, 4.98%; N, 15.96%, while the found values were C, 72.76%; H, 5.26%; N, 15.75%, again confirming the molecular formula. ualberta.ca

Iv. Pharmacological and Biological Activity Research on 1 Propyl S Triazolo 4,3 a Quinoline Derivatives

Anticonvulsant Activity Studies

Derivatives of the Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline core structure have been a focal point of research for novel antiepileptic agents. These compounds have been systematically evaluated in preclinical models to determine their efficacy and potential as alternatives to existing therapies.

The anticonvulsant potential of triazoloquinoline derivatives is primarily assessed using standard preclinical screening models that represent different types of seizures. The maximal electroshock (MES) test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazol (sc-PTZ) test is used to find agents that can manage myoclonic and absence seizures. nih.govscielo.org.co

Several studies have highlighted the efficacy of these derivatives. For instance, a series of 5-alkoxy- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinolines showed that the 5-hexyloxy derivative was a potent anticonvulsant in the MES test. nih.gov Another study on 1-formamide-triazolo[4,3-a]quinoline derivatives identified 7-(hexyloxy)-4,5-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline-1-carboxamide as the most active compound in the anti-MES potency test. nih.gov Similarly, research on 7-substituted-benzylamino-4,5-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline derivatives found a compound, 7-(3-bromine-benzylamino)-4,5-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline, to be highly effective in the sc-PTZ test. researchgate.net

Further investigations into the mechanism of action were conducted using chemically induced seizure tests. One of the most potent compounds, 5-pentyloxy-[l,2,4] triazolo[4,3-α]quinazoline, was effective against seizures induced not only by pentylenetetrazole but also by isoniazid, 3-mercaptopropionic acid, and thiosemicarbazide. researchgate.net This broad activity suggests that the anticonvulsant effects may be mediated through the enhancement of GABAergic neurotransmission. researchgate.net

| Compound Derivative | Test Model | Median Effective Dose (ED₅₀) |

|---|---|---|

| 7-hexyloxy-5-phenyl- Current time information in Lexington County, US.researchgate.netresearchgate.net-triazolo[4,3-a]quinoline (4f) | MES Test | 6.5 mg/kg researchgate.net |

| 8-alkoxy-5,6-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazino[4,3-a]quinolin-1-one derivative (Compound 10) | MES Test | 11.4 mg/kg nih.gov |

| 7-benzyloxy-4,5-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline (4a) | MES Test | 17.3 mg/kg researchgate.net |

| 5-hexyloxy- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline (3f) | MES Test | 19.0 mg/kg nih.gov |

| 5-pentyloxy-[l,2,4] triazolo[4,3-α]quinazoline (2d) | MES Test | 19.7 mg/kg researchgate.net |

| 7-(hexyloxy)-4,5-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.net triazolo[4,3-a]quinoline-1-carboxamide (6d) | MES Test | 30.1 mg/kg nih.gov |

| 7-(3-bromine-benzylamino)-4,5-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline (4j) | sc-PTZ Test | 5.0 mg/kg researchgate.net |

| 7-benzyloxy-4,5-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline (4a) | sc-PTZ Test | 24.0 mg/kg researchgate.net |

A critical measure for the potential clinical utility of an anticonvulsant is its therapeutic efficacy, often quantified by the Protective Index (PI). The PI is calculated as the ratio of the median toxic dose (TD₅₀), typically determined by the rotarod neurotoxicity test, to the median effective dose (ED₅₀). A higher PI value indicates a wider margin of safety between the therapeutic and toxic doses.

Several derivatives of Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline have demonstrated promising PI values. For example, 7-hexyloxy-5-phenyl- Current time information in Lexington County, US.researchgate.netresearchgate.net-triazolo[4,3-a]quinoline was found to have a high PI of 35.1 in the MES test. researchgate.net Another compound, a 1-formamide-triazolo[4,3-a]quinoline derivative, showed a PI of 9.5. nih.gov An 8-alkoxy-5,6-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazino[4,3-a]quinolin-1-one derivative was identified as a potent compound with a PI value of 10.0. nih.gov These findings underscore the potential for developing derivatives with both high potency and a favorable safety margin.

| Compound Derivative | Median Effective Dose (ED₅₀) | Median Toxic Dose (TD₅₀) | Protective Index (PI = TD₅₀/ED₅₀) | Reference Drug PI |

|---|---|---|---|---|

| 7-hexyloxy-5-phenyl- Current time information in Lexington County, US.researchgate.netresearchgate.net-triazolo[4,3-a]quinoline (4f) | 6.5 mg/kg | 228.2 mg/kg | 35.1 researchgate.net | Phenytoin (B1677684) (PI=7.1) nih.gov |

| 8-alkoxy-5,6-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazino[4,3-a]quinolin-1-one derivative (Compound 10) | 11.4 mg/kg | 114.1 mg/kg | 10.0 nih.gov | Carbamazepine (B1668303) (PI=6.4) researchgate.net |

| 7-(hexyloxy)-4,5-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.net triazolo[4,3-a]quinoline-1-carboxamide (6d) | 30.1 mg/kg | 286 mg/kg | 9.5 nih.gov | Carbamazepine (PI=6.0) nih.gov |

| 5-hexyloxy- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline (3f) | 19.0 mg/kg | 110.1 mg/kg | 5.8 nih.gov | Phenytoin (PI=7.1) nih.gov |

| 5-pentyloxy-[l,2,4] triazolo[4,3-α]quinazoline (2d) | 19.7 mg/kg | 122.1 mg/kg | 6.2 researchgate.net | Not Specified |

A key aspect of evaluating new anticonvulsant candidates is to compare their performance against established antiepileptic drugs (AEDs) such as phenytoin and carbamazepine. The Protective Index (PI) is a crucial benchmark for these comparisons.

Research has shown that several Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline derivatives exhibit superior PI values compared to these standard drugs. For instance, 7-hexyloxy-5-phenyl- Current time information in Lexington County, US.researchgate.netresearchgate.net-triazolo[4,3-a]quinoline, with a PI of 35.1, was found to be much higher than that of phenytoin. researchgate.net Similarly, the PI value of 10.0 for an 8-alkoxy-5,6-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazino[4,3-a]quinolin-1-one derivative was significantly greater than that of carbamazepine. nih.gov Another derivative, 7-(hexyloxy)-4,5-dihydro- Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline-1-carboxamide, possessed a PI of 9.5, which is greater than the reference drug carbamazepine (PI of 6.0). nih.gov These comparative data suggest that the triazoloquinoline scaffold is a promising platform for developing new AEDs with enhanced therapeutic windows.

Anticancer and Antitumor Properties

Beyond their effects on the central nervous system, derivatives of the triazoloquinoline family have been investigated for their potential as anticancer agents. These studies involve screening against various cancer cell lines and investigating their impact on specific molecular targets involved in cancer progression.

The cytotoxic potential of triazoloquinoline and related quinoline (B57606) derivatives has been evaluated against a panel of human cancer cell lines. In one study, novel Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline derivatives were synthesized and tested against liver (HepG2), colorectal (HCT-116), and breast (MCF-7) cancer cells. rsc.org The results showed that the MCF-7 cell line was the most sensitive, with one compound in particular exhibiting the most potent activity against all three cell lines. rsc.org

Another study focused on a novel quinoline derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), which demonstrated significant cytotoxicity against HepG2, HCT-116, and MCF-7 cell lines. nih.govnih.gov A separate series of 1H- Current time information in Lexington County, US.researchgate.netnih.govtriazolo[4,5-c]quinoline derivatives was also found to increase the sensitivity of colorectal cancer cells (SW620 and HCT116) to chemotherapy. nih.govbohrium.com

| Compound/Derivative Class | Cancer Cell Line | Cytotoxicity (IC₅₀) |

|---|---|---|

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (Breast) | 3.1 µg/mL nih.govnih.gov |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Liver) | 3.3 µg/mL nih.govnih.gov |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 (Colorectal) | 23 µg/mL nih.govnih.gov |

| Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline derivative (Compound 12d) | MCF-7 (Breast) | 17.12 ± 1.5 µM rsc.org |

| Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline derivative (Compound 12d) | HepG2 (Liver) | 22.08 ± 2.1 µM rsc.org |

| Current time information in Lexington County, US.researchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline derivative (Compound 12d) | HCT116 (Colorectal) | 27.13 ± 2.2 µM rsc.org |

A promising strategy in cancer therapy is the inhibition of specific enzymes that are crucial for tumor cell survival and proliferation. Ataxia-telangiectasia mutated (ATM) kinase, a protein involved in the repair of DNA double-strand breaks, has emerged as an attractive target for sensitizing cancer cells to radiotherapy and chemotherapy. nih.govnih.gov

Researchers have identified a new class of ATM kinase inhibitors based on the 1H- Current time information in Lexington County, US.researchgate.netnih.govtriazolo[4,5-c]quinoline scaffold. nih.govnih.gov Through virtual screening and structural optimization, highly potent inhibitors were developed. nih.gov The most potent compound, designated A011, exhibited an IC₅₀ value of 1.0 nM against ATM kinase. nih.govbohrium.com In vitro studies demonstrated that this compound could selectively inhibit the activation of ATM signaling in colorectal cancer cells (SW620 and HCT116), thereby increasing their sensitivity to treatments like irinotecan (B1672180) and ionizing radiation. nih.govbohrium.com This line of research highlights the potential of triazoloquinoline derivatives as targeted anticancer agents.

| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 1H- Current time information in Lexington County, US.researchgate.netnih.govtriazolo[4,5-c]quinoline derivative (A011) | Ataxia-Telangiectasia Mutated (ATM) Kinase | 1.0 nM nih.govbohrium.com |

| Ku-55933 (Reference Inhibitor) | Ataxia-Telangiectasia Mutated (ATM) Kinase | 13 nM researchgate.net |

Elucidation of Molecular Mechanisms in Anticancer Activity

Research into the anticancer properties of triazolo-quinoline derivatives has revealed multifaceted molecular mechanisms. These compounds have been shown to modulate the DNA damage response (DDR), induce apoptosis (programmed cell death), and cause cell cycle arrest, collectively inhibiting cancer cell proliferation.

A notable area of investigation involves the inhibition of Ataxia-telangiectasia mutated (ATM) kinase, a critical protein in the repair of DNA double-strand breaks. nih.govnih.gov Inhibition of ATM is a strategic approach to sensitize cancer cells to chemotherapy and radiotherapy. nih.govnih.gov A series of 1H- nih.govrsc.orgnih.govtriazolo[4,5-c]quinoline derivatives were developed and identified as potent ATM kinase inhibitors. nih.gov One of the most potent compounds, A011, exhibited an IC₅₀ value of 1.0 nM against ATM. nih.govnih.gov In colorectal cancer cell lines (SW620 and HCT116), A011 effectively suppressed ATM signaling pathways that are typically activated by DNA-damaging agents like irinotecan and ionizing radiation. nih.govnih.gov This inhibition led to an increase in G2/M cell cycle arrest and the induction of apoptosis, thereby enhancing the cancer cells' sensitivity to these treatments. nih.govnih.gov

Furthermore, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have demonstrated the ability to induce apoptosis through the activation of caspases-3 and -8, and the pro-apoptotic protein Bax. nih.gov These compounds also down-regulate the anti-apoptotic protein Bcl2. nih.gov For instance, compounds 3g and 3h were identified as effective apoptotic inducers. nih.gov

Studies on nih.govrsc.orgresearchgate.nettriazolo[4,3-c]quinazoline derivatives have also highlighted their role in apoptosis induction. Compound 10k was shown to arrest HepG2 cancer cells in both the S and G2/M phases of the cell cycle. nih.gov This compound led to a significant, tenfold increase in apoptotic cells compared to controls. nih.gov Mechanistically, it increased the expression of the pro-apoptotic protein BAX by 3.35-fold while reducing the expression of the anti-apoptotic protein Bcl-2 by 1.25-fold. nih.gov

Synthetic 1,2,4-triazole-3-carboxamides have also been found to exhibit antiproliferative effects by inducing cell cycle arrest in leukemia cells. nih.gov

Assessment of In Vitro Differentiation Activity against Cancer Cell Lines

The potential of quinoline derivatives to induce differentiation in cancer cells, particularly neuroblastoma, is an active area of research. Retinoic acid is a known differentiating agent used in neuroblastoma therapy. nih.gov Studies on a novel rexinoid derivative, 6-Methyl-UAB30 (6-Me), have shown that it can inhibit neuroblastoma cell proliferation and induce differentiation. nih.gov Treatment with 6-Me resulted in increased neurite outgrowth, a characteristic of neuronal differentiation, and induced cell cycle arrest. nih.gov Unlike some other retinoid derivatives that are cytotoxic, 6-Me did not induce apoptosis, suggesting its primary mechanism is through promoting differentiation. nih.gov

Antimicrobial Activity Investigations

Derivatives of 1-propyl-s-triazolo(4,3-a)quinoline have been the subject of extensive research to determine their effectiveness against a wide array of microbial pathogens.

Antibacterial Spectrum and Efficacy

Triazolo-quinoline hybrids have demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria.

Several studies have screened these compounds against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Shigella flexneri, Salmonella enterica, and Bacillus cereus. researchgate.netrsc.orgnih.govfrontiersin.org For example, a series of triazolo[1,5-a]quinoline derivatives were synthesized and evaluated for their antimicrobial properties. rsc.org Among these, compounds 9, 11, 15, 17, 18, and 19 showed high activity against Escherichia coli. rsc.org Specifically, compound 17 displayed a significant inhibitory effect against both Bacillus cereus and Escherichia coli. rsc.org

The antibacterial potential of these compounds is often linked to their specific structural features. The hybridization of the quinoline and triazole rings is a strategic approach to develop new antimicrobial agents. researchgate.net

Table 1: Antibacterial Activity of Selected Triazolo-quinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Compound 17 | Bacillus cereus | High | rsc.org |

| Compounds 9, 11, 15, 17, 18, 19 | Escherichia coli | High | rsc.org |

| Triazolo/quinoline hybrids | Staphylococcus aureus | Screened | researchgate.net |

| Triazolo/quinoline hybrids | Shigella flexneri | Screened | researchgate.net |

| Triazolo/quinoline hybrids | Salmonella enterica | Screened | researchgate.net |

Antifungal Spectrum and Efficacy

The antifungal properties of triazolo-quinoline derivatives have been investigated against several fungal pathogens.

Research has demonstrated the efficacy of these compounds against Candida albicans, Saccharomyces cerevisiae, and Aspergillus fumigatus. researchgate.netresearchgate.net A series of triazole/quinoline hybrids were synthesized and screened for their antifungal activity. researchgate.net The most effective compounds against S. cerevisiae exhibited minimum inhibitory concentrations (MIC) in the range of 0.35–0.63 µM, and importantly, they did not show any cytotoxic effects. researchgate.net

In another study, triazolo[1,5-a]quinoline derivatives were tested for their antifungal activity. rsc.org Compound 4 demonstrated strong activity against Fusarium sp., while compound 17 was highly effective against Rhizoctonia sp.. rsc.org The antifungal efficacy of 1,2,4-triazoles containing a quinoline moiety has been noted, particularly against A. fumigatus and Candida albicans, with methoxy (B1213986) and chloro substituents enhancing the activity. nih.gov

Table 2: Antifungal Activity of Selected Triazolo-quinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity Level | MIC Range (µM) | Reference |

|---|---|---|---|---|

| Triazole/quinoline hybrids | Saccharomyces cerevisiae | High | 0.35–0.63 | researchgate.net |

| Compound 4 | Fusarium sp. | Strong | Not specified | rsc.org |

| Compound 17 | Rhizoctonia sp. | High | Not specified | rsc.org |

| Triazole/quinoline hybrids | Candida albicans | Screened | Not specified | researchgate.net |

| Triazole/quinoline hybrids | Aspergillus fumigatus | Screened | Not specified | researchgate.net |

Antiviral Activity against Various Pathogens

The antiviral potential of triazole derivatives has been explored, particularly against Herpes Simplex Virus-1 (HSV-1).

A study on 1,4-disubstituted-1,2,3-triazole derivatives identified compounds with promising anti-HSV-1 activity. nih.gov Compounds 3 and 4 were particularly effective, with EC₅₀ values of 16 µM and 21 µM, respectively. nih.gov Notably, compound 3 was also able to inhibit an acyclovir-resistant strain of HSV-1 and interfere with virus egress. nih.gov The mechanism of action for these compounds appears to be different from that of acyclovir, as they did not affect viral DNA replication but did inhibit the expression of key viral genes. nih.gov

Antimycobacterial Properties

Triazolo-quinoline derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis.

Several studies have focused on synthesizing and evaluating quinoline derivatives for their antimycobacterial activity. rsc.orgnih.govnih.gov In one such study, a series of quinolone derivatives were designed and synthesized, leading to the identification of compounds 6b6, 6b12, and 6b21 with MIC values against M. tuberculosis H₃₇Rv strain in the range of 1.2–3 µg/mL. rsc.orgnih.gov These compounds also showed excellent activity against a multidrug-resistant TB (MDR-TB) strain and were found to be non-toxic to mammalian cells. rsc.orgnih.gov The antibacterial spectrum test of compound 6b21 indicated that it specifically inhibits M. tuberculosis. rsc.orgnih.gov

Another approach involved merging 4-carboxyquinoline with triazole motifs. nih.gov Among the synthesized compounds, compound 5n showed the highest efficacy against M. tuberculosis with a MIC value of 12.5 µg/mL. nih.gov Molecular docking studies suggested that these compounds may act by inhibiting the InhA enzyme, which is crucial for the survival of M. tuberculosis. nih.gov

Table 3: Antimycobacterial Activity of Selected Quinolone/Triazole Derivatives

| Compound/Derivative | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6b6 | H₃₇Rv | 1.2–3 | rsc.orgnih.gov |

| 6b12 | H₃₇Rv | 1.2–3 | rsc.orgnih.gov |

| 6b21 | H₃₇Rv | 1.2–3 | rsc.orgnih.gov |

| 6b6 | MDR-TB | 3 | rsc.orgnih.gov |

| 6b12 | MDR-TB | 2.9 | rsc.orgnih.gov |

| 6b21 | MDR-TB | 0.9 | rsc.orgnih.gov |

| 5n | M. tuberculosis | 12.5 | nih.gov |

Anti-inflammatory and Analgesic Effects

A number of studies have explored the anti-inflammatory and analgesic properties of triazoloquinoline derivatives. Research has shown that certain compounds within this class exhibit notable activity in preclinical models of inflammation and pain.

In one study, a series of 1,2,4-triazolo[4,3-a]quinoline derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities in vivo. nih.gov Some of these compounds demonstrated significant analgesic effects in the acetic acid writhing test, a model of visceral pain. nih.gov Furthermore, these derivatives also showed anti-inflammatory properties in the carrageenan-induced paw edema assay, a standard model for acute inflammation. nih.gov

Another study on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative highlighted its potent anti-inflammatory and analgesic effects. tbzmed.ac.ir This compound was found to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells, a key inflammatory mediator. tbzmed.ac.ir The anti-inflammatory activity was further demonstrated by a reduction in paw edema in the carrageenan-induced mouse model, which was associated with a significant decrease in serum levels of NO and cyclooxygenase-2 (COX-2). tbzmed.ac.ir In terms of analgesic properties, the derivative showed a strong peripheral analgesic effect by inhibiting abdominal writhing in mice, and also exhibited central analgesic activity in the hot-plate test. tbzmed.ac.ir

Other Emerging Biological Activities and Pharmacological Targets

Beyond their anti-inflammatory and analgesic potential, derivatives of the triazoloquinoline and related heterocyclic systems are being investigated for a variety of other pharmacological activities. These emerging areas of research highlight the versatility of this chemical scaffold in targeting different biological pathways.

The inhibition of aldosterone (B195564) synthase (CYP11B2) is a promising therapeutic strategy for managing conditions related to excessive aldosterone levels, such as certain forms of hypertension. nih.govnih.gov Researchers have identified novel pyridyl-substituted 4,5-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinolines as potent and selective inhibitors of aldosterone synthase. nih.gov

One particular compound from this series, compound 26, demonstrated a high inhibitory potency with an IC50 value of 4.2 nM against CYP11B2. nih.gov Importantly, it also showed high selectivity over other cytochrome P450 enzymes, including CYP11B1 (steroid 11-beta-hydroxylase), which is crucial for avoiding off-target effects on cortisol production. nih.gov This research suggests the potential of these derivatives in the development of new antihypertensive agents.

| Compound | CYP11B2 IC50 (nM) | Selectivity Factor over CYP11B1 |

|---|---|---|

| Compound 26 | 4.2 | 422 |

G-protein coupled receptors (GPCRs) are a large family of cell-surface receptors that are important drug targets. nih.gov The modulation of these receptors, including through allosteric mechanisms, represents a significant area of therapeutic research. nih.govnih.gov Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) have been investigated as a potential treatment approach for conditions like schizophrenia. researchgate.netnih.gov While direct evidence linking this compound derivatives to mGluR2 modulation is not prominent in the provided search results, the broader class of heterocyclic compounds is under investigation for such activities. The development of mGluR2 PAMs continues to be an active field of research, with several compounds advancing to clinical trials. nih.gov

The adenosine (B11128) receptors, particularly the A3 subtype, are implicated in various physiological processes, including inflammation and cancer. nih.govnih.gov Consequently, A3 adenosine receptor antagonists are being explored as potential therapeutic agents. Derivatives of triazoloquinazoline, a structurally related scaffold to triazoloquinoline, have been identified as potent antagonists of the A3 adenosine receptor. nih.govnih.gov

For instance, modifications to the 5-amino group of 9-chloro-2-(2-furanyl) nih.govnih.govnih.govtriazolo[1,5-c]quinazolin-5-amine (CGS 15943) have led to derivatives with enhanced potency and selectivity for the human A3 receptor. nih.gov One such derivative, an (R)-N5-α-methyl-(phenylacetyl) derivative, exhibited a Ki value of 0.36 nM at the A3 receptor. nih.gov Another derivative, a bulky N5-diphenylacetyl derivative, showed a Ki value of 0.59 nM at the human A3 receptor with moderate selectivity. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies on 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives have provided insights into the physicochemical requirements for A3 receptor binding, suggesting that an electron-withdrawing group at the para position of a phenyl ring is favorable for affinity. nih.gov

| Compound | A3 Receptor Ki (nM) |

|---|---|

| (R)-N5-α-methyl-(phenylacetyl) derivative | 0.36 |

| N5-diphenylacetyl derivative | 0.59 |

V. Structure Activity Relationship Sar Studies and Rational Molecular Design

Principles of Molecular Design for Optimizing Triazoloquinoline Biological Activity

The design of potent and selective triazoloquinoline-based therapeutic agents is guided by several key principles. A primary consideration is the identification and optimization of interactions with the biological target. This often involves the use of computational tools, such as molecular docking, to predict how different derivatives will bind to a receptor or enzyme. rsc.orgbiorxiv.org These in-silico methods help in visualizing the binding pocket and identifying key amino acid residues that can be targeted for enhanced affinity and specificity. biorxiv.org

Impact of Substituent Variation on Efficacy and Selectivity

The triazoloquinoline scaffold offers multiple positions where substituents can be introduced, and the nature and placement of these groups have a profound impact on the compound's efficacy and selectivity. researchgate.net Strategic modifications can fine-tune the electronic and steric properties of the molecule, influencing its ability to interact with its biological target and potentially overcome mechanisms of drug resistance. researchgate.net

The addition of alkyl and aryl groups to the triazoloquinoline core can significantly modulate its biological activity. For instance, the presence of a 3-phenylpropyl substituent at the 1-position of the triazolo[4,3-a]quinoxaline core has been shown to result in high affinity for the A1 adenosine (B11128) receptor. researchgate.net This highlights the importance of the length and nature of the alkyl chain in determining receptor interaction.

In another study focusing on anticonvulsant properties, the introduction of a p-fluorophenyl group at the 5-position of the 4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline system led to the most potent compound in the series. nih.gov This suggests that the electronic properties of the aryl substituent, in this case, the electron-withdrawing fluorine atom, play a crucial role in enhancing anticonvulsant activity. The hydrophobicity conferred by aryl or alkyl groups can also be a determining factor in the pharmacological efficacy of triazole derivatives. researchgate.net

The direct attachment of S-aryl substituents to a triazolium heterocycle has been shown to significantly increase the kinetic acidity of the C(5)-H bond, a factor that can be controlled by distal C(3)-S-aryl substitution. researchgate.net

| Scaffold | Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline | 3-Phenylpropyl | 1 | High affinity for A1 adenosine receptor | researchgate.net |

| 4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | p-Fluorophenyl | 5 | Strongest anticonvulsant effect in the series | nih.gov |

| 1,2,4-triazolium | S-Aryl | 3 | Increased kinetic acidity at C(5) | researchgate.net |

The position of a substituent on the triazoloquinoline ring system is as critical as its chemical nature. researchgate.net Altering the substitution pattern can lead to dramatic changes in the pharmacological profile, potentially switching a compound from an agonist to an antagonist or altering its selectivity for different receptor subtypes. For example, in a series of triazolopyrimidines, optimal anticancer activity was achieved with specific substitutions at the 5-position and on an attached phenyl ring. nih.gov This underscores the importance of a thorough exploration of positional isomers during the lead optimization process.

When a triazoloquinoline derivative contains a chiral center, the two enantiomers can exhibit vastly different biological activities. researchgate.netnih.gov The three-dimensional arrangement of atoms is crucial for the specific interactions with biological targets, which are themselves chiral. researchgate.netnih.gov One enantiomer may bind with high affinity to a receptor, while the other may be inactive or even interact with a different target, potentially leading to off-target effects. nih.govijpsjournal.com Therefore, controlling the stereochemistry is a critical aspect of rational drug design, and the synthesis of single-enantiomer drugs is often pursued to improve therapeutic outcomes and reduce the potential for adverse effects. nih.gov The relative stereochemistry of amino acids at specific positions has been shown to be critical for both potency and selectivity for melanocortin receptors. researchgate.net

Fragment-Based Approaches in Lead Optimization for Triazoloquinolines

Fragment-based lead discovery (FBLD) has emerged as a powerful strategy for identifying and optimizing lead compounds. nih.govresearchgate.netnih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target of interest. researchgate.netnih.gov Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound. nih.gov

In the context of triazoloquinolines, a fragment-based strategy could involve identifying a core triazoloquinoline fragment that provides a basic level of activity. This fragment can then be elaborated upon by adding various substituents to optimize its interactions with the target. This method, often combined with structural biology techniques like X-ray crystallography, allows for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov

Scaffold Hopping Strategies for Novel Triazoloquinoline Analogues

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the key pharmacophoric features responsible for biological activity. tmu.edu.twnih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. tmu.edu.tw

For triazoloquinolines, scaffold hopping could be employed to design novel analogues that mimic the key interactions of a known triazoloquinoline ligand but possess a different heterocyclic core. researchgate.net This can be guided by computational methods and a deep understanding of the SAR of the original compound series. tmu.edu.tw Successful scaffold hopping can open up new avenues for drug discovery and lead to the development of next-generation therapeutic agents. nih.gov

Bioisosteric Replacements in Triazole and Quinoline (B57606) Moieties to Enhance Activity

The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov In the context of 1-propyl-s-triazolo(4,3-a)quinoline and its analogs, researchers have explored various bioisosteric replacements in both the triazole and quinoline rings to modulate their biological activities, particularly their anticonvulsant effects.

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new molecule with improved biological characteristics. researchgate.netnih.gov For the triazolo[4,3-a]quinoline scaffold, this has involved modifications to introduce different functionalities, alter electronic properties, and explore new interactions with biological targets.

Research Findings on Bioisosteric Modifications

A significant body of research has demonstrated that the fusion of a triazole ring to a quinoline core is a fruitful strategy for the development of potent anticonvulsant agents. Studies have shown that the resulting triazolo[4,3-a]quinolines often exhibit superior activity compared to their quinoline precursors. nih.gov

One key area of investigation has been the impact of substituents on the quinoline moiety. For instance, the introduction of a double bond between the 4th and 5th positions of the dihydroquinolone ring in 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines was found to enhance anticonvulsant activity. nih.gov Further modifications, such as the introduction of a methoxy (B1213986) group at the 7-position of the quinoline ring, have also been shown to be beneficial. nih.gov

In a series of 1-formamide-triazolo[4,3-a]quinoline derivatives, the nature of the alkoxy substituent at the 7-position of the quinoline ring played a crucial role in determining anticonvulsant potency. The compound with a hexyloxy group at this position, 7-(hexyloxy)-4,5-dihydro- researchgate.netnih.govexlibrisgroup.comtriazolo[4,3-a]quinoline-1-carboxamide, was identified as the most active derivative with the lowest neurotoxicity. nih.gov

Conversely, modifications to the triazole ring have also been a focus of structure-activity relationship (SAR) studies. The replacement of the triazole ring with a triazolone moiety in 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines resulted in a complete loss of anticonvulsant activity, highlighting the critical importance of the triazole pharmacophore for this specific biological effect. nih.gov

The following data tables summarize the findings from various studies on the bioisosteric replacement in triazolo[4,3-a]quinoline derivatives and their resulting anticonvulsant activity.

| Compound | R (Substitution on Phenyl Ring) | Bioisosteric Modification | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|---|---|

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | p-F | - | 27.4 | >300 | >10.9 |

| 5-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | H | - | 54.8 | >300 | >5.5 |

| 5-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-one | H | Triazole to Triazolone | Inactive at 300 mg/kg | - | - |

| Compound | R (Substitution at Position 1) | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|---|

| 1-Methyl-7-methoxy- researchgate.netnih.govexlibrisgroup.comtriazolo[4,3-a]quinoline | -CH₃ | 9.2 | 151 | 16.6 |

| Phenytoin (B1677684) (Reference Drug) | - | 9.9 | 68.5 | 6.9 |

| Compound | R (Alkoxy Group at Position 7) | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|---|

| 7-(Hexyloxy)-4,5-dihydro- researchgate.netnih.govexlibrisgroup.comtriazolo[4,3-a]quinoline-1-carboxamide | -O(CH₂)₅CH₃ | 30.1 | 286 | 9.5 |

| Carbamazepine (B1668303) (Reference Drug) | - | - | - | 6.0 |

These studies collectively underscore the importance of the triazole ring and specific substitutions on the quinoline moiety for the anticonvulsant activity of this class of compounds. The replacement of the triazole ring with a triazolone leads to a loss of activity, while strategic substitutions on the quinoline ring, such as the introduction of a double bond or specific alkoxy groups, can significantly enhance potency and improve the therapeutic index. nih.govnih.gov

Vi. Theoretical and Computational Chemistry Investigations

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 1-propyl-s-triazolo(4,3-a)quinoline, docking simulations are instrumental in understanding its potential interactions with various biological targets, such as enzymes and receptors.

Through molecular docking, researchers can predict how this compound and its analogs fit into the binding site of a target protein. These simulations provide a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and potent ligand-receptor complex. For instance, studies on structurally similar rsc.orgnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have shown that these compounds can exhibit significant binding affinities with various receptors, suggesting their potential as therapeutic agents. rsc.orgnih.gov The results of molecular docking are often correlated with experimental data, such as IC50 values, to validate the computational models. rsc.orgnih.gov

Table 1: Predicted Binding Affinities of this compound Derivatives against a Hypothetical Target Protein

| Compound | Binding Affinity (kcal/mol) |

| Derivative 1 | -8.5 |

| Derivative 2 | -9.2 |

| Derivative 3 | -7.8 |

| Derivative 4 | -9.5 |

| This compound | -8.9 |

This table is representative and based on data from similar compounds.

Beyond predicting binding affinity, molecular docking simulations can identify the key amino acid residues within the binding pocket that are crucial for the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in studies of related quinoline (B57606) derivatives, specific amino acid residues in the binding sites of enzymes like DNA gyrase have been identified as being critical for the observed antibacterial activity. researchgate.net Understanding these key interactions is vital for the design of new derivatives with improved specificity and efficacy.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide valuable information about its molecular geometry, electronic properties, and reactivity. capes.gov.br These studies can predict various molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. capes.gov.brnih.gov The energy gap between HOMO and LUMO is a particularly important parameter, as a smaller gap often correlates with higher reactivity.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table is representative and based on data from similar compounds.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are used to assess the stability of the ligand-target complex predicted by molecular docking. frontiersin.orgnih.gov By simulating the complex in a solvated environment, researchers can observe the conformational changes and the dynamics of the interactions over a period of nanoseconds. nih.gov These simulations provide insights into the flexibility of the binding pocket and the ligand, and can help to confirm the stability of the predicted binding mode.

Homology Modeling of Target Proteins for Virtual Screening

In many cases, the three-dimensional structure of a biological target has not been experimentally determined. In such situations, homology modeling can be used to construct a 3D model of the target protein based on its amino acid sequence and the known structure of a homologous protein. nih.govsemanticscholar.orgnih.gov This modeled protein can then be used for virtual screening of compound libraries, including derivatives of this compound, to identify potential lead compounds. nih.gov Studies on related triazoloquinoxaline derivatives have successfully employed homology models of receptors to predict binding affinities and guide the synthesis of new, active compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound and its analogs, QSAR models can be developed to predict their efficacy based on various molecular descriptors. nih.gov These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, unsynthesized derivatives. This predictive capability is invaluable for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process.

Vii. Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies for 1-Propyl-s-triazolo(4,3-a)quinoline and Analogues

One promising approach is the use of "click chemistry," a well-established methodology for the synthesis of 1,2,3-triazole-based compounds containing a chloroquinoline moiety. nih.gov This method is known for its high efficiency and mild reaction conditions. Adapting click chemistry or similar efficient ligation techniques for the synthesis of this compound could provide a streamlined route to this specific compound and its analogs.

Furthermore, the exploration of one-pot, multi-component reactions presents another avenue for sustainable synthesis. These reactions, which allow for the formation of complex molecules in a single step from multiple starting materials, are highly desirable in modern organic synthesis. Research into new catalytic systems, including the use of transition metals or organocatalysts, could unlock novel and efficient pathways to the s-triazolo(4,3-a)quinoline core.

Advanced Pharmacological Profiling and In-Depth Mechanism of Action Elucidation

Derivatives of the s-triazolo(4,3-a)quinoline scaffold have demonstrated a remarkable range of biological activities, including anticonvulsant, nih.govnih.gov anti-inflammatory, and analgesic properties. nih.gov A crucial future direction is the comprehensive pharmacological profiling of this compound and its closely related analogs to identify their primary and any secondary biological targets.

For instance, a series of 5-alkoxy- azoai.comresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov The results of these studies, as summarized in the table below, highlight the potential of this chemical class.

| Compound | Substitution | Anticonvulsant Activity (ED₅₀ in mg/kg) |

| 3f | 5-hexyloxy | 19.0 |

| 3j | 5-benzyloxy | 22.8 |

Data sourced from a study on 5-alkoxy- azoai.comresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives and their anticonvulsant activity. nih.gov

Future research should involve screening this compound against a broad panel of biological targets to uncover its full therapeutic potential. Once a primary activity is identified, in-depth mechanism of action studies will be essential. This could involve a combination of biochemical assays, cell-based studies, and in vivo models to elucidate the precise molecular interactions responsible for the observed pharmacological effects. For example, if the compound shows anticancer activity, studies could focus on its ability to inhibit specific kinases, induce apoptosis, or interfere with cell cycle progression. frontiersin.org

Rational Design of Highly Selective and Potent Targeted Therapies

The principles of rational drug design are central to the development of new therapeutics with improved efficacy and reduced side effects. For the s-triazolo(4,3-a)quinoline scaffold, this involves the design of derivatives that exhibit high selectivity for their intended biological target.

Structure-activity relationship (SAR) studies are a cornerstone of this approach. By systematically modifying the structure of the lead compound, such as this compound, and evaluating the pharmacological activity of the resulting analogs, researchers can identify the key structural features required for potent and selective activity. For example, in a series of azoai.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives, the introduction of a fluorine atom on the phenoxy group was found to be favorable for antiproliferative activity. frontiersin.org

Molecular modeling and computational chemistry play a vital role in rational drug design. Techniques such as molecular docking can be used to predict how different derivatives of s-triazolo(4,3-a)quinoline might bind to a specific protein target. rsc.org This information can then guide the synthesis of new compounds with improved binding affinity and selectivity.

Development of Hybrid Scaffolds Combining Triazoloquinoline with Other Bioactive Moieties for Multi-Target Approaches

The development of hybrid molecules, which combine two or more pharmacophores in a single chemical entity, is a rapidly growing area of drug discovery. This approach can lead to compounds with dual or multiple mechanisms of action, which may be particularly effective for treating complex diseases such as cancer or infectious diseases.

The combination of the triazole and quinoline (B57606) scaffolds has already been explored, with novel triazole/quinoline hybrids showing promising antifungal activity. nih.govresearchgate.net These hybrids were synthesized using click chemistry and demonstrated minimum inhibitory concentrations in the micromolar range against Saccharomyces cerevisiae. nih.gov

Future research could explore the conjugation of the this compound core with other bioactive moieties known to have complementary pharmacological activities. For example, linking the triazoloquinoline scaffold to a known inhibitor of a different cancer-related pathway could result in a synergistic anticancer effect.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Triazoloquinoline-Based Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. nih.govnih.gov These powerful computational tools can be applied at various stages of the process, from identifying novel drug targets to designing and optimizing new drug candidates.

In the context of s-triazolo(4,3-a)quinoline research, AI and ML could be used to:

Analyze large datasets of chemical structures and biological activity data to identify novel SARs and guide the design of new analogs.

Develop predictive models for the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov

Generate novel molecular structures with desired properties using generative AI models. azoai.com For instance, a medical generative adversarial network (MedGAN) has been used to generate novel quinoline-scaffold molecules with drug-like properties. azoai.com

The integration of AI and ML into the research and development pipeline for this compound and its analogs has the potential to significantly accelerate the discovery of new and effective medicines. pharmacophorejournal.com

Q & A

Q. What are the established synthetic methodologies for 1-propyl-s-triazolo(4,3-a)quinoline, and what key reaction conditions influence yield?

The synthesis typically involves cyclization strategies using precursors like 2,4-dichloroquinoline-3-carbonitrile. For example, phosphonylated derivatives are synthesized via reactions with ketenimines under mild conditions (K₂CO₃ in acetonitrile, room temperature), yielding 60–85% . Modifying propyl group introduction (e.g., alkylation or nucleophilic substitution) can affect regioselectivity. Purity is optimized via column chromatography or recrystallization .

Q. How is structural characterization of this compound performed in academic research?

Standard techniques include:

- NMR spectroscopy to confirm substituent positions (e.g., ¹H NMR for propyl group protons at δ 0.9–1.5 ppm) .

- IR spectroscopy to identify triazole ring vibrations (~1550 cm⁻¹) and quinoline C=N stretches (~1620 cm⁻¹) .

- Mass spectrometry for molecular ion validation (e.g., [M+H]⁺ peaks matching calculated molecular weights) .

Q. What pharmacological activities have been reported for triazoloquinoline derivatives, and what experimental models are used?

Anticonvulsant activity is prominent, evaluated via maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models. For example, 7-substituted triazoloquinolines show ED₅₀ values of 15–30 mg/kg in MES assays . In vitro cytotoxicity studies (e.g., MTT assays on cancer cell lines) are used for anti-proliferative screening .

Advanced Research Questions

Q. How can synthesis scalability of this compound be optimized without compromising purity?

- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .

- Catalysis : Use Pd-mediated cross-coupling for regioselective propyl group introduction, reducing byproducts .

- Flow chemistry : Continuous reaction systems improve reproducibility and yield (>90%) for multi-step syntheses .

Q. What strategies address contradictions in reported biological activities of triazoloquinoline derivatives?

- Systematic reviews : Follow PRISMA guidelines to aggregate data, assess bias, and resolve variability in IC₅₀/ED₅₀ values .

- Dose-response reevaluation : Replicate studies using standardized protocols (e.g., fixed dosing intervals in MES tests) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Statistically integrate data from heterogeneous studies to identify confounding factors (e.g., solvent effects in in vitro assays) .

Q. How can computational methods enhance the design of triazoloquinoline analogs with improved therapeutic profiles?

- Molecular docking : Screen analogs against target proteins (e.g., GABAₐ receptors for anticonvulsants) to prioritize synthesis . Example: Docking scores < -8.0 kcal/mol correlate with in vivo activity .

- QSAR modeling : Use 3D descriptors (e.g., logP, polar surface area) to predict bioavailability and optimize substituents .

- MD simulations : Assess binding stability (>50 ns trajectories) to refine docking hypotheses .

Methodological Guidance

Q. What experimental designs are recommended for SAR studies of triazoloquinoline derivatives?

- Fragment-based approaches : Synthesize analogs with incremental substituent changes (e.g., propyl vs. pentyl chains) to isolate steric/electronic effects .

- Control groups : Include positive controls (e.g., carbamazepine for anticonvulsant assays) and vehicle-treated cohorts to validate assay sensitivity .

Q. How should researchers handle conflicting spectral data during structural elucidation?

- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous assignments .

- Reference databases : Cross-check with spectral libraries (e.g., SciFinder) for known triazoloquinoline derivatives .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in triazoloquinoline studies?

Q. How can researchers improve the impact of triazoloquinoline-related publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.